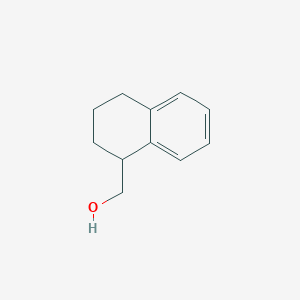
1,2,3,4-Tetrahydronaphthalen-1-ylmethanol
Descripción general
Descripción
1,2,3,4-Tetrahydronaphthalen-1-ylmethanol is a white crystalline substance that belongs to the class of cyclic alcohols. It has a molecular weight of 162.23 .
Molecular Structure Analysis
The IUPAC name for this compound is 1,2,3,4-tetrahydro-1-naphthalenylmethanol . The InChI code for this compound is 1S/C11H14O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10,12H,3,5-6,8H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of 106-109 C at 1 mmHg .Aplicaciones Científicas De Investigación
Self-Assembly and Molecular Structures
- Chiral Self-Assembled Structures : 1,2,3,4-Tetrahydronaphthalene molecules demonstrate chiral self-assembly into complex structures, such as a porous pinwheel nanoarchitecture and a close-packed herringbone arrangement, observed via scanning tunneling microscopy (Silly, Ausset, & Sun, 2017).
- Catalyzed Oxidation Studies : Research on the oxidation of 1,2,3,4-Tetrahydronaphthalene in the presence of copper(II) acetate revealed insights into complex reaction mechanisms (Imamura et al., 1976).
Chemical Reactivity and Synthesis
- Reactivity with Nucleophiles : Studies on the reactivity of 1,2,3,4-Tetrahydronaphthalene with various nucleophiles have provided insights into chemical bonding and reaction pathways (Lee et al., 1995).
- Autoignition Research : Research into the ignition delays of 1,2,3,4-Tetrahydronaphthalene/air mixtures has contributed to the understanding of combustion processes at high temperatures (Raza et al., 2020).
- Chiral Auxiliary in Chemical Reactions : The compound has been used as a chiral auxiliary in Reformatsky-type reactions, showcasing its role in asymmetric synthesis (Orsini et al., 2005).
Physicochemical Properties
- Binary Mixtures Studies : Research into the densities, viscosities, and refractive indices of binary mixtures of 1,2,3,4-Tetrahydronaphthalene with n-alkanes has provided valuable data for applications in chemical engineering (Gong et al., 2012).
- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships of 1,2,3,4-Tetrahydronaphthalene derivatives have advanced the understanding of molecular interactions and affinities (Leopoldo et al., 2007).
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10,12H,3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBARXHIIOCOWOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydronaphthalen-1-ylmethanol | |
CAS RN |
66377-63-7 | |
| Record name | (1,2,3,4-tetrahydronaphthalen-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

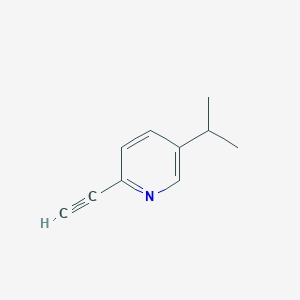
![5-Bromo-2-[[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2369987.png)


![5-methyl-9-(3-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2369997.png)
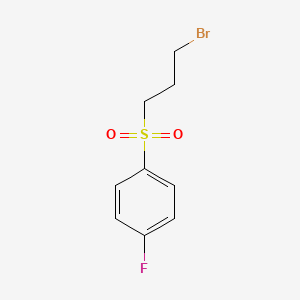
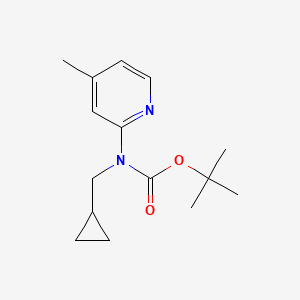
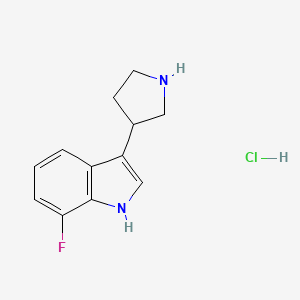
![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2370004.png)
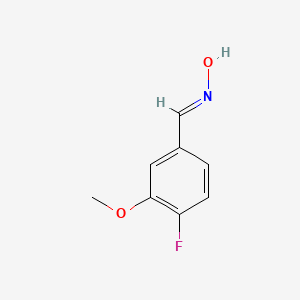
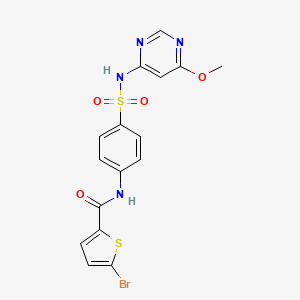
![2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370007.png)
![5-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2370008.png)
![2-chloro-6-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2370009.png)